molecular formula C19H16N2O4 B5508945 Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Cat. No.: B5508945
M. Wt: 336.3 g/mol
InChI Key: JKMBERLZEXRMOP-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a phenyl group at position 2. The oxazole ring is conjugated to a benzoate ester via an amide linkage at position 3. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Key physicochemical properties (inferred from analogs):

  • Molecular formula: C₁₉H₁₆N₂O₄
  • Molecular weight: ~344.34 g/mol
  • Lipophilicity (XLogP3): Estimated ~3.5 (lower than chlorophenyl-substituted analogs due to absence of halogens) .

Properties

IUPAC Name

methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-8-4-3-5-9-13)18(22)20-15-11-7-6-10-14(15)19(23)24-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMBERLZEXRMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve the use of flow chemistry techniques to ensure high yield and purity. The use of manganese dioxide in a packed reactor allows for efficient oxidation of oxazolines to oxazoles, minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate (CAS 301680-63-7)

  • Key differences : A 2-chlorophenyl group replaces the phenyl substituent at position 3 of the oxazole.
  • Impact: Increased molecular weight (370.80 g/mol vs. 344.34 g/mol) due to the chlorine atom. Higher lipophilicity (XLogP3 = 4.3 vs.
  • Synthesis : Likely involves similar amide coupling steps but uses 2-chlorophenyl precursors.

Propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

  • Key differences : The methyl ester is replaced with an isopropyl ester.
  • Impact :
    • Increased molecular weight (358.38 g/mol vs. 344.34 g/mol) and lipophilicity (estimated XLogP3 ~4.0).
    • Altered metabolic stability: Bulkier esters are often more resistant to enzymatic hydrolysis .

Functional Analogs with Heterocyclic Variations

Quinoline-Piperazine-Benzoate Derivatives (C1–C7)

  • Example: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) .
  • Key differences: A quinoline ring and piperazine linker replace the oxazole-amide system.
  • Impact: Higher molecular weight (467.52 g/mol vs. 344.34 g/mol) due to extended aromaticity and piperazine. Reduced solubility: Quinoline’s planar structure may increase crystallinity and lower bioavailability.

1,2,4-Oxadiazole Derivatives

  • Example : (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate .
  • Key differences : A 1,2,4-oxadiazole ring replaces the 1,2-oxazole.
  • Impact :
    • Enhanced electron deficiency in oxadiazole improves metabolic stability but may reduce nucleophilic reactivity.
    • Altered hydrogen-bonding capacity due to nitrogen positioning.

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups
Target Compound C₁₉H₁₆N₂O₄ 344.34 ~3.5 1,2-oxazole, methyl ester
Methyl 2- C₁₉H₁₅ClN₂O₄ 370.80 4.3 1,2-oxazole, chloro substituent
Propan-2-yl 4-(5-methyl-3-phenyl...) C₂₀H₂₀N₂O₄ 358.38 ~4.0 Isopropyl ester
C1 (Quinoline-piperazine-benzoate) C₂₈H₂₅N₃O₄ 467.52 ~5.2 Quinoline, piperazine linker

Research Implications and Limitations

  • Activity Data: No direct biological data for the target compound are available in the provided evidence. Comparisons rely on structural analogs, such as sulfonylurea herbicides () and quinoline-based molecules ().
  • Synthetic Challenges : Steric hindrance from the phenyl group may slow amide coupling; optimized conditions (e.g., elevated temperature) may be required.
  • Future Directions : Exploration of substituent effects (e.g., electron-withdrawing groups on phenyl) could refine solubility and target affinity.

Biological Activity

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a synthetic compound belonging to the oxazole derivative family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C15H15N3O3\text{Molecular Formula }C_{15}H_{15}N_{3}O_{3}

Key Properties:

  • Molecular Weight: 285.29 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with methyl 2-amino benzoate in the presence of dehydrating agents like thionyl chloride under controlled conditions to yield the desired amide product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. For instance, it has been tested against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Results indicate that the compound can induce cytotoxic effects, potentially through apoptosis and inhibition of topoisomerase I activity .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • Cell Lines Tested : HCT-116 and HeLa.
    • Method : MTT assay to measure cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Mechanism of Action :
    • Interaction with topoisomerase I was evaluated through molecular docking studies, suggesting that the compound could inhibit this enzyme's activity, which is crucial for DNA replication in cancer cells .

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
Methyl 2-(5-Methyl-3-Phenylisoxazole)ModerateSignificantTopoisomerase I inhibition
Other Oxazole DerivativesVariesVariesCell membrane disruption, apoptosis

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